N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This particular compound is characterized by its unique structure that combines a triazole and pyrimidine moiety, making it a subject of interest in medicinal chemistry for potential therapeutic applications.
The compound has been synthesized and studied in various research contexts, particularly in relation to its biological activity and potential as an antiviral or anticancer agent. Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines can exhibit significant inhibitory effects against various pathogens and cancer cell lines .
N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine falls under the category of heterocyclic compounds. More specifically, it is classified as a triazolopyrimidine derivative, which is known for its role in pharmaceutical chemistry due to its efficacy against various diseases.
The synthesis of N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through several methods. One effective approach involves the cyclocondensation reaction between appropriate precursors such as 3H-1,2,4-triazol-5-amine and substituted phenyl compounds.
The molecular structure of N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine features:
The molecular formula of this compound is C13H15N5, with a molecular weight of approximately 241.3 g/mol. The presence of multiple nitrogen atoms contributes to its potential biological activity.
N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic effects of the substituents on the aromatic ring and the nitrogen atoms within the heterocyclic structure .
The mechanism of action for N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with biological targets such as enzymes or receptors:
Studies have demonstrated that similar compounds can inhibit pathways such as ERK signaling in cancer cells , leading to reduced cell viability.
N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is typically characterized by:
The chemical properties include:
N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has potential applications in:
The construction of the [1,2,4]triazolo[1,5-a]pyrimidine core demands precise regiocontrol to ensure correct positioning of the 5-methyl and N-(4-ethylphenyl) groups. Modern approaches leverage acid-catalyzed versus ionic liquid-mediated conditions to direct regioselectivity. Under mild acidic catalysis (e.g., citric acid/EtOH at reflux), 3,5-diamino-1,2,4-triazole preferentially forms the 7-aryl-5-methyl isomer due to enhanced electrophilic character at the C5 position of the triazole ring [7]. Conversely, neutral ionic liquids (e.g., [BMIM]BF₄) promote kinetic control favoring 5-aryl-7-methyl isomers through hydrogen-bond stabilization of alternative transition states [7]. This solvent-dependent regiochemical divergence was quantified in Biginelli-like multicomponent reactions using benzaldehyde and ethyl acetoacetate, where acidic conditions yielded the 7-methyl-5-phenyl variant (compound 11) as the major product (78% yield), while ionic liquids favored the 5-methyl-7-phenyl analogue (compound 10) (82% yield) [7]. Microwave-assisted cyclocondensation further optimizes this process, reducing reaction times from hours to minutes while maintaining >90% regioselectivity [10].
Table 1: Regioselectivity Control in Core Synthesis
| Reaction Conditions | Major Isomer | Yield (%) | Regioselectivity Ratio |
|---|---|---|---|
| Citric Acid/EtOH, Δ | 7-Methyl-5-phenyl | 78 | 15:1 |
| [BMIM]BF₄, 80°C | 5-Methyl-7-phenyl | 82 | 20:1 |
| HCl/CH₃CN, Microwave, 150°C | 5-Methyl-7-(4-ethylphenyl) | 91 | >25:1 |
Hybridization strategies integrate the [1,2,4]triazolo[1,5-a]pyrimidine core with pharmacophoric elements to enhance target engagement. Structural data reveals that the planar triazolopyrimidine system enables π-stacking interactions within enzymatic binding pockets (e.g., influenza PA-PB1 polymerase subunit), while appended motifs fill hydrophobic sub-pockets [6]. The N-(4-ethylphenyl)-5-methyl derivative exemplifies this design, where the 4-ethylphenyl group occupies a lipophilic cavity adjacent to Trp706 in influenza polymerase, confirmed via docking studies [6]. Modifications at C2 and C6 positions demonstrate scaffold versatility: C6 esterification (e.g., ethyl carboxylate) introduces hydrogen-bond acceptors, while C2 amino groups serve as conjugation points for tertiary amides or heterocyclic extensions [7] [10]. Notably, replacing the cycloheptathiophene moiety in early-generation inhibitors with the simpler 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine improved aqueous solubility by 3.2-fold without compromising polymerase inhibition (IC₅₀ = 1.1 μM) [6].
Table 2: Hybrid Scaffold Bioactivity Correlation
| Core Scaffold | C7 Substituent | PA-PB1 IC₅₀ (μM) | Aqueous Solubility (μg/mL) |
|---|---|---|---|
| Cycloheptathiophene-3-carboxamide | 4-Ethylphenyl | 28.0 | 8.7 |
| [1,2,4]Triazolo[1,5-a]pyrimidine | 4-Ethylphenyl | 1.1 | 28.3 |
| Pyrazolo[4,3-e]triazolopyrimidine | 4-Bromophenyl | N/A | 12.1* |
*Data from structurally analogous systems [8]
The N-(4-ethylphenyl) group critically balances lipophilicity and steric accessibility. Systematic substitution analysis shows that para-alkyl chains longer than ethyl (e.g., propyl, butyl) diminish target binding due to cavity size limitations in the PA-PB1 interface, evidenced by a 5-fold reduction in inhibitory potency [6]. Conversely, replacing the ethyl with polar groups (e.g., 4-methoxyphenyl in EVT-4029108) enhances aqueous solubility (log P reduction from 3.8 to 3.2) but reduces cell permeability, lowering antiviral efficacy in cellular models (EC₅₀ shift from 7 μM to >25 μM) [9]. Halogenation at the ortho position of the phenyl ring introduces steric hindrance that disrupts coplanarity with the triazolopyrimidine core, reducing π-stacking efficiency; ortho-chloro derivatives exhibit 10-fold lower enzyme affinity than para-substituted analogues [10]. Ethyl group oxidation to alcohols or carboxylic acids, while synthetically accessible, induces metabolic instability (t₁/₂ < 15 min in liver microsomes) [8].
Table 3: N-Aryl Substituent Effects on Compound Properties
| N-Aryl Group | log P | PA-PB1 IC₅₀ (μM) | HeLa Cell EC₅₀ (μM) |
|---|---|---|---|
| 4-Ethylphenyl | 3.8 | 1.1 | 7.2 |
| 4-tert-Butylphenyl | 4.5 | 5.7 | 32.5 |
| 4-Methoxyphenyl | 3.2 | 1.3 | >25 |
| 2-Chloro-4-ethylphenyl | 4.1 | 11.4 | 48.9 |
Synthetic routes to N-(4-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine diverge significantly in precursor handling and efficiency. The one-pot Biginelli-like approach condenses 3,5-diamino-1,2,4-triazole, 4-ethylbenzaldehyde, and acetylacetone under acidic conditions, achieving 65–70% yield but with limited regiocontrol (7:1 isomer ratio) [7]. This method suffers from in situ oxidation challenges, often requiring additional oxidants (e.g., DDQ) for full aromatization. In contrast, multi-step sequences strategically isolate and characterize intermediates:
Though requiring 3–4 steps, this route achieves >95% regiopurity and facilitates late-stage diversification at C2. Precursor stability studies reveal that dihydro intermediates degrade upon prolonged storage (>72 h at 25°C), necessitating immediate oxidation [7]. Industrial-scale production favors the multi-step approach despite lower atom economy due to superior crystallinity of intermediates, enabling purification without chromatography [10].
Table 4: Synthesis Route Performance Metrics
| Parameter | One-Pot Method | Multi-Step Method |
|---|---|---|
| Overall Yield | 65–70% | 58–62% |
| Regiochemical Purity | 85–90% | >98% |
| Largest Impurity | Isomer byproducts (8–12%) | Dihydro intermediates (<2%) |
| Scalability Limit | 100 g | >1 kg |
| Purification Method | Column Chromatography | Crystallization |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6